

Application Notes and Protocols for a Proposed Total Synthesis of Shinjulactone M

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Compound of Interest

Compound Name: *Shinjulactone M*

Cat. No.: *B12409833*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed methodology for the total synthesis of **Shinjulactone M**. To date, a completed total synthesis of **Shinjulactone M** has not been reported in the scientific literature. The presented route is a hypothetical strategy based on successful and well-precedented synthetic methodologies employed in the synthesis of other structurally related quassinoid natural products.

Introduction

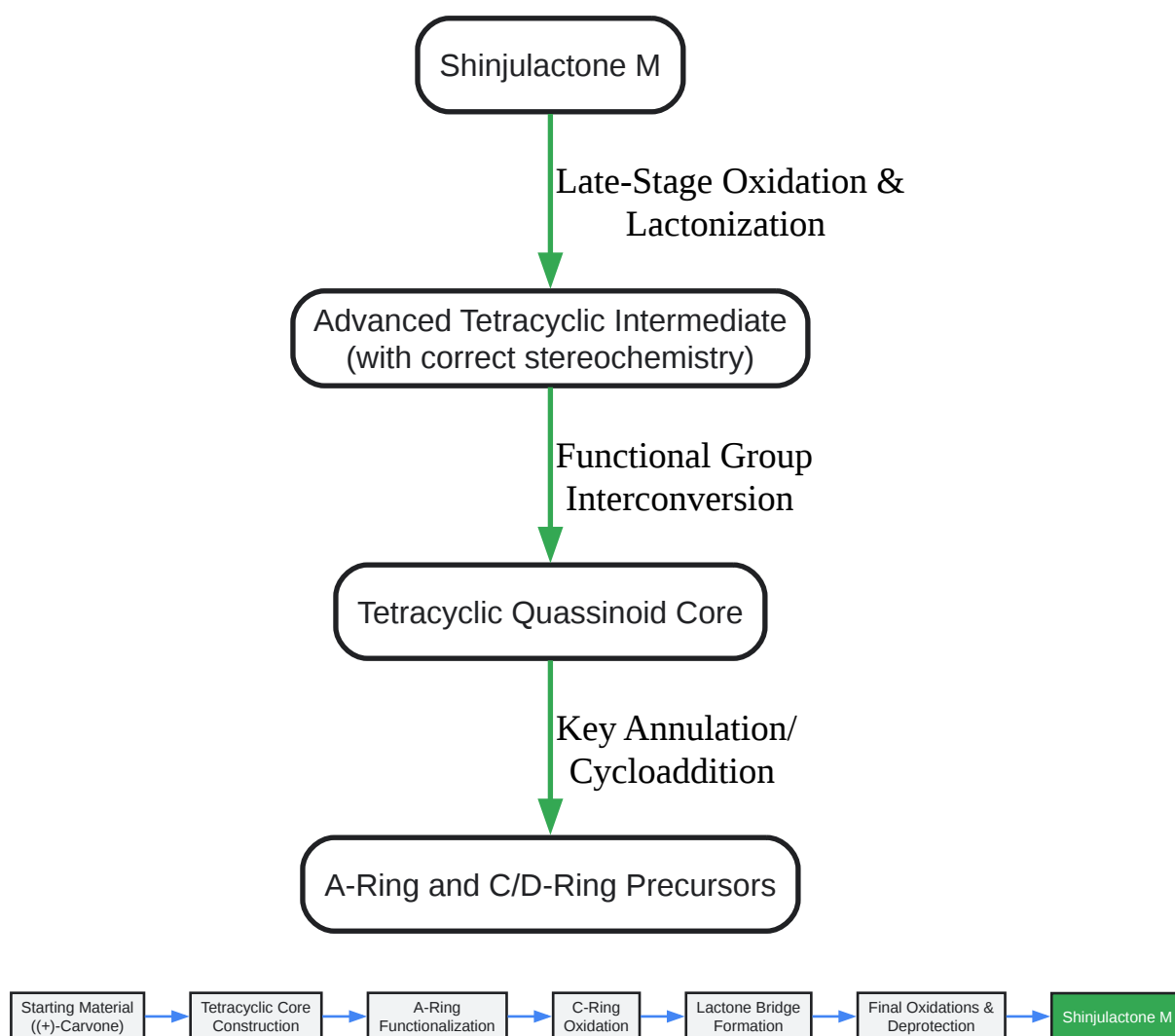
Shinjulactone M is a member of the quassinoid family of degraded triterpenoids, a class of natural products renowned for their complex molecular architecture and significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The intricate, highly oxygenated, and stereochemically dense structure of **Shinjulactone M** presents a formidable challenge for chemical synthesis. A successful total synthesis would not only provide access to this specific molecule for further biological evaluation but also offer a platform for the synthesis of analogs with potentially improved therapeutic properties.

This document details a proposed synthetic strategy, including key reaction protocols and expected outcomes, to achieve the total synthesis of **Shinjulactone M**. The approach is

designed to be convergent and stereoselective, leveraging established chemical transformations from the synthesis of other quassinoids.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for **Shinjulactone M** is outlined below. The strategy hinges on the late-stage installation of sensitive oxygen functionality and the formation of the lactone bridge. The core tetracyclic skeleton is envisioned to be assembled via a powerful annulation strategy, starting from simpler, readily available precursors.



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